molecular formula C5H8N2O3 B13180321 4-Amino-5-oxopyrrolidine-3-carboxylic acid

4-Amino-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13180321
M. Wt: 144.13 g/mol
InChI Key: QLAGNSQDEXBBGO-UHFFFAOYSA-N
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Description

4-Amino-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring with an amino group at the 4-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165°C) to form the desired pyrrolidine ring . Another approach includes the use of proline derivatives, where the carboxylic group at position 5 is coupled to side chains .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free condensation reactions, which are advantageous due to their reduced environmental impact and cost-effectiveness. These methods typically employ high temperatures and specific catalysts to drive the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-Amino-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it has been shown to activate the Nrf2 transduction pathway, which plays a role in cellular defense mechanisms .

Comparison with Similar Compounds

4-Amino-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

4-amino-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c6-3-2(5(9)10)1-7-4(3)8/h2-3H,1,6H2,(H,7,8)(H,9,10)

InChI Key

QLAGNSQDEXBBGO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1)N)C(=O)O

Origin of Product

United States

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